molecular formula C6H5BF4KN B12051133 Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate CAS No. 1150654-88-8

Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate

Cat. No.: B12051133
CAS No.: 1150654-88-8
M. Wt: 217.02 g/mol
InChI Key: ATFFWWNCXVZYOA-UHFFFAOYSA-N
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Description

Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate is a chemical compound with the molecular formula C₆H₅BF₄KN. It is primarily used in research settings, particularly in the field of proteomics. This compound is known for its stability and utility in various chemical reactions, making it a valuable tool for scientists .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate can be synthesized through a series of chemical reactions involving the fluorination of pyridine derivatives. One common method involves the reaction of 2-methylpyridine with a fluorinating agent such as potassium bifluoride (KHF₂) to introduce the fluorine atoms. The resulting intermediate is then reacted with boron trifluoride to form the trifluoroborate salt .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. The compound is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium 6-fluoro-2-methylpyridine-3-trifluoroborate exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the palladium catalyst and the organic substrates participating in the reaction .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 6-fluoro-2-methylpyridine-3-boronic acid
  • Potassium 6-fluoro-2-methylpyridine-3-boronate ester
  • Potassium 6-fluoro-2-methylpyridine-3-borane

Uniqueness

Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate is unique due to its stability and reactivity under a wide range of conditions. Unlike boronic acids, which can be difficult to purify, trifluoroborates are more stable and easier to handle. This makes them particularly valuable in complex synthetic applications .

Properties

CAS No.

1150654-88-8

Molecular Formula

C6H5BF4KN

Molecular Weight

217.02 g/mol

IUPAC Name

potassium;trifluoro-(6-fluoro-2-methylpyridin-3-yl)boranuide

InChI

InChI=1S/C6H5BF4N.K/c1-4-5(7(9,10)11)2-3-6(8)12-4;/h2-3H,1H3;/q-1;+1

InChI Key

ATFFWWNCXVZYOA-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(N=C(C=C1)F)C)(F)(F)F.[K+]

Origin of Product

United States

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